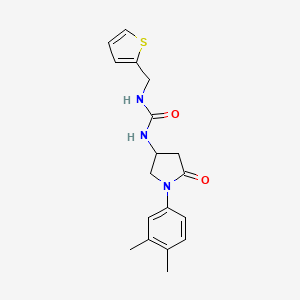
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential use as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study focused on the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which include compounds structurally similar to the one , demonstrating significant antiproliferative effects against various cancer cell lines. These compounds were designed using computer-aided methods and evaluated for their potential as new anticancer agents and BRAF inhibitors, highlighting the importance of urea derivatives in medicinal chemistry and oncology research (Jian Feng et al., 2020).
Effects on CB1 Receptor Modulation
Another study explored the effects of a compound structurally related to 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, focusing on its interaction with the cannabinoid CB1 receptor. This research provided insights into the noncompetitive antagonism in [35S]GTPγS binding studies and functional antagonism in electrophysiological studies, offering a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists in treating central nervous system diseases (Xiaowei Wang et al., 2011).
Hydrogen Bonding and Structural Analysis
The study of complexation-induced unfolding of heterocyclic ureas provided a comprehensive analysis of the hydrogen-bonding capabilities and structural behavior of urea derivatives. It detailed the synthesis, conformational studies, and X-ray crystallographic analyses of such compounds, contributing to the understanding of their folding and unfolding processes relevant to self-assembly and biomimicry in chemical and biological systems (P. Corbin et al., 2001).
Electron Transfer and Molecular Interactions
Research on electron transfer across multiple hydrogen bonds involving urea derivatives highlighted the significance of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes. This work contributed to the understanding of molecular interactions and electron transfer mechanisms, emphasizing the role of urea derivatives in developing advanced materials and studying redox processes (M. Pichlmaier et al., 2009).
Oxo-anion Binding and Coordination Chemistry
The anion coordination chemistry of protonated urea-based ligands demonstrated the versatile hydrogen bond motifs and solid-state structures of urea derivatives when interacting with inorganic oxo-acids. This research provided valuable insights into the design and synthesis of urea-based ligands for potential applications in materials science and coordination chemistry (Biao Wu et al., 2007).
Propiedades
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-12-5-6-15(8-13(12)2)21-11-14(9-17(21)22)20-18(23)19-10-16-4-3-7-24-16/h3-8,14H,9-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDZBEGXGSXJMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2825966.png)
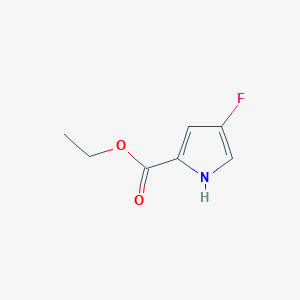


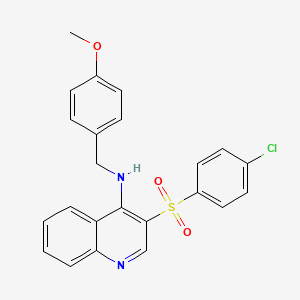
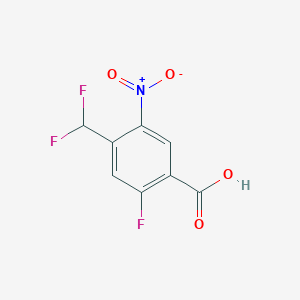
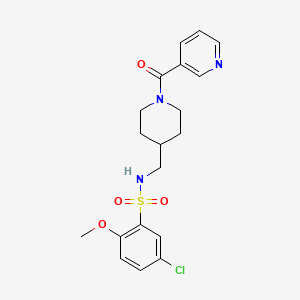
![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/no-structure.png)
![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2825981.png)
![Ethyl 4-[3-(2-allylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate](/img/structure/B2825982.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3-chloro-2-methylphenyl)oxalamide](/img/structure/B2825984.png)
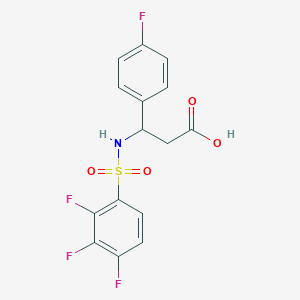
![1-(2-Bromo-4-methylphenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2825987.png)